molecular formula C22H27N3O3 B11664374 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11664374
M. Wt: 381.5 g/mol
InChI Key: FTHBXHILLJJOJG-HAVVHWLPSA-N
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Description

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinylmethyl group, and a benzohydrazide moiety. Its molecular formula is C20H24N4O3, and it has a molecular weight of approximately 368.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4-(morpholin-4-ylmethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethoxyphenyl group.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives at the ethoxyphenyl group.

Scientific Research Applications

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide
  • N’-[(1E)-1-(4-iodophenyl)ethylidene]-4-(4-morpholinylmethyl)benzohydrazide
  • N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-4-[(4-chlorophenoxy)methyl]benzohydrazide

Uniqueness

N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylmethyl group, in particular, may contribute to its enhanced solubility and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C22H27N3O3/c1-3-28-21-10-8-19(9-11-21)17(2)23-24-22(26)20-6-4-18(5-7-20)16-25-12-14-27-15-13-25/h4-11H,3,12-16H2,1-2H3,(H,24,26)/b23-17+

InChI Key

FTHBXHILLJJOJG-HAVVHWLPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)C

Origin of Product

United States

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